molecular formula C12H13Cl2N3O B2687909 N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645364-32-4

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide

Cat. No. B2687909
CAS RN: 1645364-32-4
M. Wt: 286.16
InChI Key: QUGVSRLMNPSDQW-UHFFFAOYSA-N
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Description

“N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C12H13Cl2N3O and a molecular weight of 286.16. It is a derivative of cyanoacetamide .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide” consists of a cyano group (-CN), a dichlorophenyl group (C6H3Cl2), a methyl group (-CH3), a dimethylamino group ((CH3)2N-), and an acetamide group (CH3CONH2).


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Surgical Anesthetic Applications

Ketamine, a related compound to "N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide," has been used in combination with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled, suggesting potential for surgical applications in veterinary medicine (Shucard, Andrew, & Beauford, 1975).

Radiosynthesis for Herbicide Study

Radiosynthesis involving derivatives of dichloroacetamide has been conducted for studying the metabolism and mode of action of chloroacetanilide herbicides and dichloroacetamide safeners. These studies provide insights into the environmental and agricultural impacts of these chemicals (Latli & Casida, 1995).

Cyclopalladation Reactions

Investigations into the cyclopalladation of meta-toluidine analogues, including derivatives similar to "N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide," highlight the steric and electronic factors influencing these reactions. Such studies are relevant for the development of catalysts in organic synthesis (Mossi, Klaus, & Rys, 1992).

Synthesis of Oxazoles

Research into the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through reactions involving 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide demonstrates the chemical versatility and potential for creating novel organic compounds with specific applications (Shablykin, Volosheniuk, & Brovarets, 2018).

properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVSRLMNPSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide

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